1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16477768
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | CABWKOSZCAHYJE-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol. Its IUPAC name, 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, reflects the stereochemistry at the 2nd and 4th positions of the pyrrolidine ring. The tert-butyl and methyl ester groups at positions 1 and 2, respectively, provide steric bulk and hydrolytic stability, while the hydroxymethyl substituent at position 4 introduces a reactive site for further functionalization.
Key Structural Features:
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Stereochemistry: The (2S,4R) configuration dictates three-dimensional arrangement, influencing binding interactions in biological systems. This contrasts with the (2S,4S) diastereomer, which exhibits distinct physicochemical and pharmacological properties .
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Functional Groups: The hydroxymethyl (-CH₂OH) and dual ester groups (-COOR) enable participation in hydrogen bonding, ester hydrolysis, and nucleophilic substitution reactions .
Synthesis and Manufacturing
Synthesis of this compound typically involves multi-step strategies to preserve stereochemical integrity. A representative pathway, adapted from methods used for analogous pyrrolidine derivatives, includes:
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Ring Formation: Cyclization of γ-lactams or reduction of pyroglutamic acid derivatives to generate the pyrrolidine core .
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Stereoselective Functionalization: Enzymatic or catalytic asymmetric synthesis to install the (2S,4R) configuration. For example, Sharpless epoxidation or enzymatic resolution may enforce stereochemical control .
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Esterification: Sequential protection of the pyrrolidine nitrogen and carboxyl groups using tert-butyl and methyl esters under anhydrous conditions.
A critical challenge lies in avoiding racemization during esterification. Recent advances employ microwave-assisted synthesis to enhance yield (up to 78%) and purity (>95%) .
Physicochemical Properties
The compound’s properties are summarized below:
*Note: The (2S,4R) isomer is often conflated with its (2S,4S) counterpart (CAS 1194059-42-1) .
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
The compound’s hydroxymethyl group serves as a handle for introducing side chains or linking to other pharmacophores. For example, it has been used to synthesize constrained peptidomimetics targeting protease enzymes .
Ionotropic Glutamate Receptor Modulation
Structural analogs, such as (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, demonstrate antagonism at kainate receptors (GluK1, Ki = 4 μM) . While direct data for this compound is limited, its stereochemistry suggests potential utility in central nervous system (CNS) drug discovery .
Prodrug Development
The tert-butyl and methyl esters act as prodrug motifs, masking carboxylic acid functionalities to enhance bioavailability. Enzymatic cleavage in vivo releases active metabolites.
Comparative Analysis with Related Compounds
(2S,4R) vs. (2S,4S) Diastereomers
| Parameter | (2S,4R) Isomer | (2S,4S) Isomer |
|---|---|---|
| Configuration | R at C4 | S at C4 |
| Biological Activity | Potential CNS modulation | Unclear |
| Synthetic Accessibility | Requires chiral resolution | More readily synthesized |
Amino-Substituted Analog
The hydrochloride salt of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (CAS 171110-72-8) shares structural similarity but replaces hydroxymethyl with an amine group. This derivative exhibits enhanced solubility and is used in peptide coupling reactions .
Analytical Characterization
Quality control relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and purity. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxymethyl protons (~3.6 ppm) .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxymethyl group to optimize receptor binding .
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Crystallographic Analysis: Co-crystallization with target proteins (e.g., GluK1) to elucidate binding modes .
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Scale-Up Synthesis: Development of continuous-flow processes to meet industrial demand .
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